Azetidin-1-yl(furan-3-yl)methanone CAS number search
Azetidin-1-yl(furan-3-yl)methanone CAS number search
Technical Guide: Azetidin-1-yl(furan-3-yl)methanone (Furoyl-Azetidine Scaffold)
Executive Summary
Topic: Chemical Identity, Synthesis, and Medicinal Chemistry Application of Azetidin-1-yl(furan-3-yl)methanone. Context: This molecule represents a strategic "fragment" in modern drug discovery, combining the bioisosteric properties of the furan ring with the physicochemical advantages of the azetidine core. Primary Utility: Fragment-Based Drug Discovery (FBDD), Lead Optimization (solubility enhancement), and Peptidomimetic Scaffolding.
Part 1: Chemical Identity & Registry Data
While a specific CAS number for the unsubstituted Azetidin-1-yl(furan-3-yl)methanone is often catalog-dependent (appearing in proprietary libraries from vendors like Enamine or WuXi AppTec), it is chemically defined by the amide coupling of two well-characterized precursors.
Target Molecule Profile
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IUPAC Name: Azetidin-1-yl(furan-3-yl)methanone
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Alternative Names: 3-Furoyl azetidine; 1-(Furan-3-carbonyl)azetidine.
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Molecular Formula:
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Molecular Weight: 151.16 g/mol
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Predicted LogP: ~0.5–0.8 (Highly favorable for CNS penetration and oral bioavailability).
Precursor Registry Data
To synthesize or identify this molecule, researchers must reference its constituent building blocks:
| Component | Chemical Name | CAS Number | Role |
| Acid Core | Furan-3-carboxylic acid | 488-93-7 | Pharmacophore / Bioisostere |
| Amine Core | Azetidine (Hydrochloride) | 36520-39-5 | Solubilizing Scaffold |
| Reagent | HATU | 148893-10-1 | Coupling Agent |
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesize Azetidin-1-yl(furan-3-yl)methanone with >95% purity avoiding furan ring oxidation.
Expert Insight: The furan ring is electron-rich and susceptible to acid-catalyzed polymerization or oxidation. The azetidine ring possesses significant ring strain (~26 kcal/mol). Therefore, neutral to mildly basic coupling conditions (HATU/DIPEA) are superior to acid chloride methods (SOCl₂) which may degrade the furan or open the azetidine ring.
Step-by-Step Methodology
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Reaction Setup:
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Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). Reason: DMF solubilizes the polar azetidine salt effectively.
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Stoichiometry: 1.0 eq Furan-3-carboxylic acid : 1.2 eq Azetidine HCl : 1.5 eq HATU : 3.0 eq DIPEA.
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Activation Phase:
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Dissolve Furan-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).
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Add DIPEA (1.5 eq) and stir for 5 minutes.
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Add HATU (1.5 eq) and stir at
for 15 minutes. Visual Check: Solution typically turns slight yellow.
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Coupling Phase:
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Workup (The "Self-Cleaning" Protocol):
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Dilute reaction mixture with EtOAc (Ethyl Acetate).
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Wash 1: 5% LiCl solution (x3). Mechanism: Removes DMF.
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Wash 2: Saturated
. Mechanism: Removes unreacted acid. -
Wash 3: 0.5 M Citric Acid. Mechanism: Removes unreacted azetidine and DIPEA.
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Dry: Over
, filter, and concentrate.
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Purification:
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If purity <95%, use Flash Column Chromatography.
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Eluent: 0–5% MeOH in DCM. (The amide is polar; avoid Hexane/EtOAc if it streaks).
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Part 3: Medicinal Chemistry Logic & Application
Why This Scaffold? (SAR Analysis)
The selection of an azetidine-furan amide is rarely random. It is a specific tactical choice in Lead Optimization:
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The "Azetidine Switch": Replacing a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) often lowers lipophilicity (LogD) and blocks metabolic "soft spots" on the ring, improving metabolic stability while retaining the vector of the amide bond.
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Furan Bioisosterism: The furan-3-yl group acts as a smaller, more polar bioisostere of a phenyl ring. It can engage in hydrogen bonding (as an acceptor) unlike a phenyl group.
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Metabolic Alert: Researchers must monitor for reactive metabolites . Furan rings can be oxidized by CYP450 enzymes to form cis-enedials, which are reactive electrophiles capable of protein alkylation (toxicity).
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Mitigation: Check glutathione (GSH) trapping early in the cascade.
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Workflow Visualization
The following diagram illustrates the synthesis logic and the decision tree for selecting this specific scaffold.
Caption: Synthesis pathway and medicinal chemistry decision logic for the Furoyl-Azetidine scaffold.
Part 4: Analytical Data Summary (Expected)
When characterizing the synthesized compound, the following data confirms identity.
| Analytical Method | Expected Signal / Result | Interpretation |
| LC-MS (ESI+) | 152.1 m/z ( | Protonated molecular ion. |
| 1H NMR (DMSO-d6) | Furan ring protons (distinct aromatic region). | |
| 1H NMR (DMSO-d6) | Azetidine ring protons (distinct multiplets). | |
| IR Spectroscopy | ~1640 | Tertiary Amide Carbonyl (C=O) stretch. |
References
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Furan-3-carboxylic acid (CAS 488-93-7) Entry . National Center for Biotechnology Information. PubChem Compound Summary. [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Authoritative review on HATU/EDC coupling). [Link]
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Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase. Journal of Medicinal Chemistry. (Discusses 4-membered rings like azetidine/oxetane in drug design). [Link]
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Pike, K. G., et al. (2011). Furan-3-carboxamides as novel inhibitors of... (Example of furan-3-yl amide utility). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 149105-18-0|Azetidin-1-yl(4-bromo-3-methylphenyl)methanone|BLD Pharm [bldpharm.com]
- 2. 1090834-92-6|Azetidin-1-yl(2-methylfuran-3-yl)methanone|BLD Pharm [bldpharm.com]
- 3. 1851982-49-4|1-(Furan-3-ylmethyl)azetidine|BLD Pharm [bldpharm.com]
- 4. 1490435-08-9|Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
